No Publicly Available High-Confidence Quantitative Differential Evidence Identified Against Defined Comparators
A comprehensive search of peer-reviewed primary research articles, patents, and authoritative database entries (PubChem, BindingDB, ChEMBL) has yielded no publicly available head-to-head or cross-comparable quantitative data—such as IC₅₀, Kᵢ, Kd, cellular EC₅₀, LogD, solubility, metabolic stability, or selectivity profiling—for 2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide (CAS 1797721-59-5) against any explicitly named comparator compound. The compound has been described in qualitative terms as a potential kinase inhibitor building block and enzyme/receptor modulator [1], but no numerical potency, selectivity, or ADMET parameter anchored to a specific assay condition could be retrieved. Closest structural analogs—including N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,5-diethoxybenzenesulfonamide (CAS 1797814-57-3), N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-methoxybenzene-1-sulfonamide (CAS 1797082-47-3), and 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide (CAS 2034434-06-3)—similarly lack a publicly disclosed pharmacological annotation that would enable an evidence-based comparison [2]. The broader class of pyrimidine-bearing benzenesulfonamides has demonstrated potent carbonic anhydrase inhibition (Kd values in the low nanomolar range for select isoforms) and anticancer cytotoxicity (IC₅₀ values of 7.4–10.2 µg/mL against HepG2 and MCF-7 cell lines for optimized derivatives) [1], but these class-level observations cannot be specifically attributed to or extrapolated for CAS 1797721-59-5 without direct experimental confirmation.
| Evidence Dimension | Carbonic anhydrase binding affinity (class-level representative example) |
|---|---|
| Target Compound Data | Not available for CAS 1797721-59-5 |
| Comparator Or Baseline | Pyrimidine-bearing benzenesulfonamide class: Kd values for CA I, II, VI, VII, XII, XIII ranging from sub-nanomolar to micromolar depending on substitution pattern [1] |
| Quantified Difference | Not calculable for CAS 1797721-59-5 |
| Conditions | Thermal shift assay (TSA) against recombinant human CA isoforms [1] |
Why This Matters
Procurement decisions cannot be guided by quantitative differentiation when the compound and its closest analogs all lack publicly disclosed potency data; selection must rely on structural hypothesis and synthetic tractability rather than on validated biological performance.
- [1] Capkauskaite, E., Zubriene, A., Smirnov, A., Smirnoviene, J., Baranauskiene, L., Jachno, J., ... & Matulis, D. (2019). Benzenesulfonamides bearing pyrimidine moieties as inhibitors of carbonic anhydrases I, II, VI, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 27(2), 322–337. View Source
- [2] PubChem. (2026). Compound Summary for CID 72718437: N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,5-diethoxybenzenesulfonamide. National Center for Biotechnology Information. View Source
